molecular formula C8H9NO3 B2908131 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid CAS No. 1155979-84-2

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B2908131
CAS No.: 1155979-84-2
M. Wt: 167.164
InChI Key: ANFMYWSCDVATLV-UHFFFAOYSA-N
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Description

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid is a compound that contains a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

A series of new heterocyclic ensembles, derivatives of 5-oxo-1-(1,3,4-thiadiazol-2-yl)-pyrrolidine-3-carboxylic acid, was synthesized by heating 5-substituted 1,3,4-thiadiazol-2-amines and itaconic acid under solvent-free conditions or with the addition of acetic acid .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The synthesis of the compound involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The conjugative interactions in the phenyl ring lead to enormous stabilization energies within the system .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 167.16 . It is stored in a sealed, dry condition at 2-8°C . The compound is in liquid form .

Safety and Hazards

The compound has several hazard statements including H225-H302-H312-H332-H314 . Precautionary measures include P210-P233-P240-P241-P242-P243-P260-P264-P270-P271-P280-P301+P330+P331-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P370+P378-P403+P235-P405-P501 .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds . Therefore, the design of new pyrrolidine compounds with different biological profiles could be a promising direction for future research .

Properties

IUPAC Name

5-oxo-1-prop-2-ynylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h1,6H,3-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFMYWSCDVATLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CC(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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